molecular formula C19H26N4O3S B12173322 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12173322
M. Wt: 390.5 g/mol
InChI Key: CUMFJDBLHXSYRQ-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxidotetrahydrothienyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl and dioxidotetrahydrothienyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothienyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropyl and isobutyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H26N4O3S/c1-11(2)9-20-19(24)15-8-16(13-4-5-13)21-18-17(15)12(3)22-23(18)14-6-7-27(25,26)10-14/h8,11,13-14H,4-7,9-10H2,1-3H3,(H,20,24)

InChI Key

CUMFJDBLHXSYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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